molecular formula C9H15N3 B13246876 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine

2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine

Cat. No.: B13246876
M. Wt: 165.24 g/mol
InChI Key: GVKALKDTBMSVQG-UHFFFAOYSA-N
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Description

2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine is a heterocyclic amine compound with the molecular formula C9H15N3. It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 5-position and an amine group at the 1-position of the propan-1-amine chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine typically involves the reaction of 5-methylpyrimidine with 2-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C9H15N3/c1-6(2)8(10)9-11-4-7(3)5-12-9/h4-6,8H,10H2,1-3H3

InChI Key

GVKALKDTBMSVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C(C(C)C)N

Origin of Product

United States

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